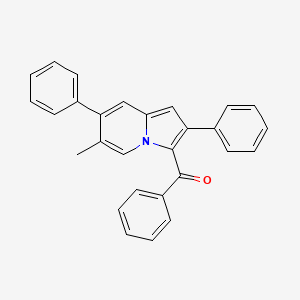
3-BENZOYL-6-METHYL-2,7-DIPHENYLINDOLIZINE
Overview
Description
3-BENZOYL-6-METHYL-2,7-DIPHENYLINDOLIZINE is a complex organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds containing a fused ring system with nitrogen atoms. This particular compound is characterized by its unique structure, which includes a methanone group attached to a 6-methyl-2,7-diphenylindolizine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZOYL-6-METHYL-2,7-DIPHENYLINDOLIZINE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,8-diphenyl-, 1,2-diphenyl-, and 6-methyl-2,7-diphenyl-indolizines with sulfur can lead to the formation of bis(indolizin-3-yl) disulfides, which can be further processed to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-BENZOYL-6-METHYL-2,7-DIPHENYLINDOLIZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents such as hydrogen gas or metal hydrides, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with nitric acid can yield nitro derivatives of the compound, while reduction can produce corresponding amines or alcohols.
Scientific Research Applications
3-BENZOYL-6-METHYL-2,7-DIPHENYLINDOLIZINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-BENZOYL-6-METHYL-2,7-DIPHENYLINDOLIZINE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indolizine derivatives such as:
- 3,8-diphenylindolizine
- 1,2-diphenylindolizine
- 6-methyl-2,7-diphenylindolizine
Uniqueness
What sets 3-BENZOYL-6-METHYL-2,7-DIPHENYLINDOLIZINE apart is its specific substitution pattern and the presence of the methanone group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(6-methyl-2,7-diphenylindolizin-3-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21NO/c1-20-19-29-24(17-25(20)21-11-5-2-6-12-21)18-26(22-13-7-3-8-14-22)27(29)28(30)23-15-9-4-10-16-23/h2-19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTOUKZCAWVXCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=C2C(=O)C3=CC=CC=C3)C4=CC=CC=C4)C=C1C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


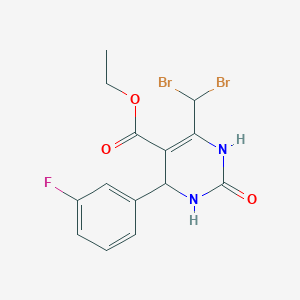
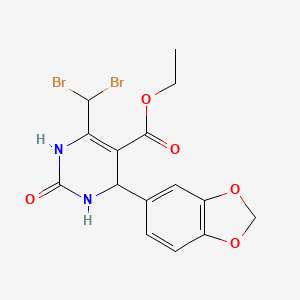
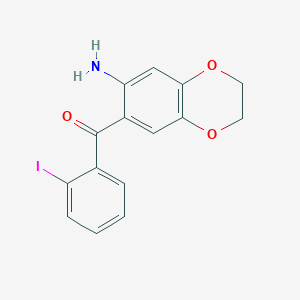
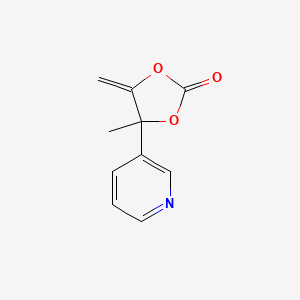
![N-{PHENOXY[(PYRIDIN-2-YL)AMINO]PHOSPHORYL}PYRIDIN-2-AMINE](/img/structure/B4330750.png)
![2,4-DI-TERT-BUTYL-6-[(E)-({2-[(E)-[(3,5-DI-TERT-BUTYL-2-HYDROXYPHENYL)METHYLIDENE]AMINO]CYCLOHEXYL}IMINO)METHYL]PHENOL](/img/structure/B4330751.png)
![N-[1,1-bis(dimethylamino)-1-(1-naphthylimino)phosphoranyl]-N,N-dimethylamine](/img/structure/B4330759.png)
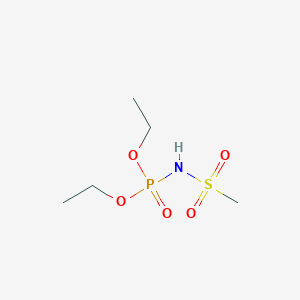
![[BIS(DIMETHYLAMINO)({4-[(4-{[TRIS(DIMETHYLAMINO)-LAMBDA5-PHOSPHANYLIDENE]AMINO}PHENYL)METHYL]PHENYL}IMINO)-LAMBDA5-PHOSPHANYL]DIMETHYLAMINE](/img/structure/B4330780.png)
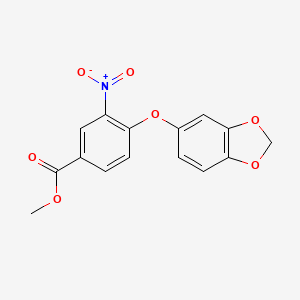
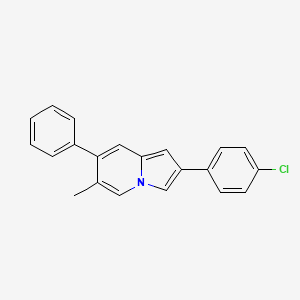
![1-{4-[(2-Fluorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B4330824.png)
![1-[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]ethanone](/img/structure/B4330828.png)
![1-{3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}ETHAN-1-ONE](/img/structure/B4330836.png)
